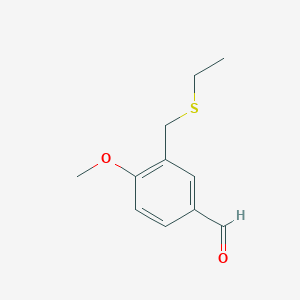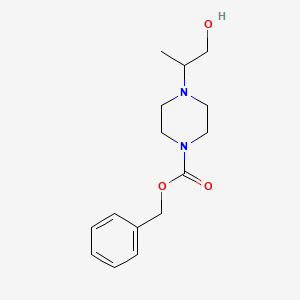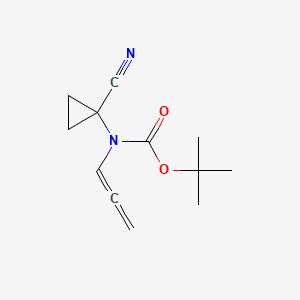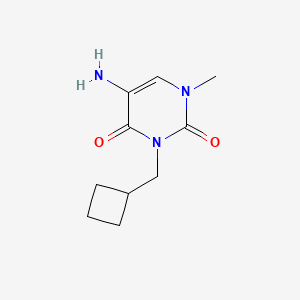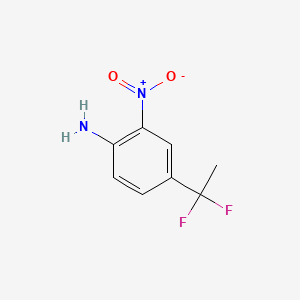
4-(1,1-Difluoroethyl)-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Difluoroethyl)-2-nitroaniline is an organic compound that features a nitro group and a difluoroethyl group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the selective introduction of the difluoroethyl group.
Industrial Production Methods
Industrial production methods for 4-(1,1-Difluoroethyl)-2-nitroaniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-(1,1-Difluoroethyl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Reduction: 4-(1,1-Difluoroethyl)-2-aminoaniline
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
科学研究应用
4-(1,1-Difluoroethyl)-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1,1-Difluoroethyl)-2-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoroethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular targets.
相似化合物的比较
Similar Compounds
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Contains a difluoroethyl group and a sulfonyl chloride group.
1-Bromo-4-(1,1-difluoroethyl)benzene: Features a difluoroethyl group and a bromine atom on the benzene ring.
Uniqueness
4-(1,1-Difluoroethyl)-2-nitroaniline is unique due to the presence of both a nitro group and a difluoroethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H8F2N2O2 |
|---|---|
分子量 |
202.16 g/mol |
IUPAC 名称 |
4-(1,1-difluoroethyl)-2-nitroaniline |
InChI |
InChI=1S/C8H8F2N2O2/c1-8(9,10)5-2-3-6(11)7(4-5)12(13)14/h2-4H,11H2,1H3 |
InChI 键 |
IYGKCPRIYRIWAF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)N)[N+](=O)[O-])(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



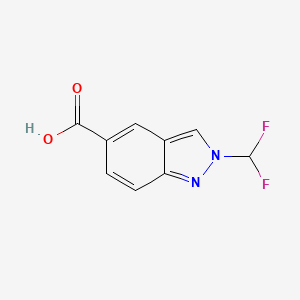

![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
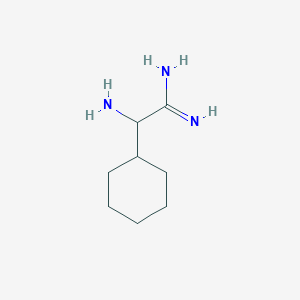

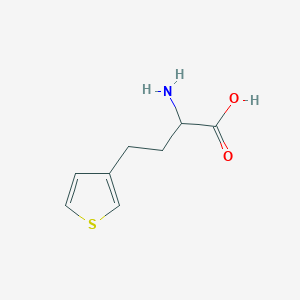
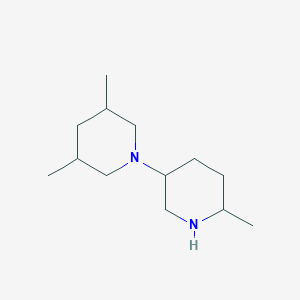
![4H,5H,6H-pyrrolo[3,4-d][1,2,3]thiadiazole hydrochloride](/img/structure/B13486326.png)
